

A Comparative Guide to Novel PSMA-Targeted Therapies in Clinical Development

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

Prostate-specific membrane antigen (PSMA) has emerged as a key therapeutic target in prostate cancer, leading to the development of a diverse array of novel therapies. This guide provides a comparative analysis of the clinical trial data for three major classes of emerging PSMA-targeted treatments: radioligand therapies (RLTs), chimeric antigen receptor (CAR) T-cell therapies, and bispecific antibodies. The information is intended to offer a clear, data-driven overview to inform research and development efforts in this rapidly evolving field.

Radioligand Therapies (RLTs)

RLTs utilize a small molecule that binds to PSMA, linked to a radioactive isotope that delivers targeted radiation to cancer cells. The most clinically advanced RLTs use the beta-emitter Lutetium-177 (^{177}Lu) and the alpha-emitter Actinium-225 (^{225}Ac).

^{177}Lu -PSMA-617 (Pluvicto™)

^{177}Lu -PSMA-617 is the most established PSMA-targeted RLT, with significant clinical trial data supporting its efficacy and safety.

Efficacy Data from Key Clinical Trials

Trial	Comparison Arm	Median Radiographic Progression-Free Survival (rPFS)	Median Overall Survival (OS)	Overall Response Rate (ORR)	PSA Response Rate (≥50% decline)
VISION (Phase III)	Standard of Care (SoC)	8.7 months vs. 3.4 months	15.3 months vs. 11.3 months	29.8% (soft tissue)	46%
TheraP (Phase II)	Cabazitaxel	19% (at 12 months) vs. 3% (at 12 months)	19.1 months vs. 19.6 months	49% vs. 24%	66% vs. 37% [1] [2]
PSMAfore (Phase III)	Androgen Receptor Pathway Inhibitor (ARPI) Change	11.60 months vs. 5.59 months	24.48 months vs. 23.13 months	Not Reported	57.6% vs. 20.5%

Safety Data from the VISION Trial

Adverse Event (Grade ≥3)	¹⁷⁷ Lu-PSMA-617 + SoC (Incidence)	Standard of Care (SoC) Alone (Incidence)
Anemia	12.9%	4.9%
Thrombocytopenia	7.9%	1.0%
Leukopenia	2.0%	0.5%
Neutropenia	7.1%	1.5%
Fatigue	5.9%	1.5%
Dry Mouth (Any Grade)	39.3%	0.5%

¹⁷⁷Lu-PNT2002 (also known as [¹⁷⁷Lu]-PSMA-I&T)

This is another ¹⁷⁷Lu-based PSMA-targeted RLT being investigated in the pre-chemotherapy mCRPC setting.

Efficacy Data from the SPLASH (Phase III) Trial

Arm	Median Radiographic Progression-Free Survival (rPFS)	Overall Response Rate (ORR)	PSA Response Rate (≥50% decline)
¹⁷⁷ Lu-PNT2002	9.5 months	38.1%	35.7% [3]
ARPI Change	6.0 months	12.0%	14.6% [3]

Safety Data from the SPLASH Trial

Adverse Event (Grade ≥3)	¹⁷⁷ Lu-PNT2002 (Incidence)	ARPI Change (Incidence)
Anemia	6%	3% [4]
Overall Grade ≥3 TEAEs	10%	12%
Treatment Discontinuation due to TEAEs	2%	6%

²²⁵Ac-PSMA-617

This RLT utilizes an alpha-emitter, which delivers higher energy over a shorter distance, potentially leading to greater efficacy.

Efficacy and Safety Data from a Phase I Trial

A study involving 29 mCRPC patients treated with ²²⁵Ac-PSMA-617 reported the following outcomes:

- PSA Response Rate (≥50% decline): 62.1%

- Median Overall Survival (OS): 18 months
- Median Progression-Free Survival (PFS): 8 months
- Key Adverse Events:
 - Xerostomia (dry mouth) of any grade was a common side effect, with some studies reporting it in the majority of patients.
 - Grade 3 hematologic toxicities were relatively low, with anemia, leukopenia, and thrombocytopenia each occurring in less than 8% of patients in one meta-analysis.

Combination Therapy: ¹⁷⁷Lu-PSMA-617 + Olaparib (LuPARP Trial)

The LuPARP trial is a phase 1 study investigating the combination of ¹⁷⁷Lu-PSMA-617 with the PARP inhibitor olaparib.

Preliminary Efficacy and Safety Data

- PSA Response Rate (≥50% decline): 66%
- Objective Response Rate (ORR): 78%
- Common Treatment-Related Adverse Events (Any Grade): Dry mouth (81%), nausea (61%), anemia (44%), fatigue (43%)
- Grade 3/4 Treatment-Related Adverse Events: 15%

Chimeric Antigen Receptor (CAR) T-Cell Therapy

PSMA-targeted CAR T-cell therapy involves genetically modifying a patient's own T-cells to recognize and attack PSMA-expressing cancer cells.

Clinical Trial Data from NCT04227275 (Phase I)

This trial is evaluating CART-PSMA-TGFβRDN, a PSMA-targeted CAR T-cell therapy engineered to resist the immunosuppressive effects of TGF-β.

Efficacy and Safety Data

- PSA Response: Declines in PSA levels have been observed in treated patients.
- Key Adverse Events:
 - Cytokine Release Syndrome (CRS): This is a common and significant toxicity of CAR T-cell therapy. In early trial data, CRS of Grade 1-2 was observed in all patients receiving a higher dose.
 - Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): This is another serious potential side effect. In the NCT04227275 trial, two events of ICANS were reported, one of which was a Grade 5 (fatal) event.

Bispecific Antibodies

Bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and a receptor (typically CD3) on T-cells, thereby bringing the T-cells into close proximity to the cancer cells to facilitate their destruction.

AMG 160 (Acatamab)

AMG 160 is a half-life extended (HLE) BiTE® (Bispecific T-cell Engager) that targets PSMA and CD3.

Efficacy and Safety Data from a Phase I Trial

- PSA Response Rate (>50% reduction): 34.3%
- Objective Response Rate (RECIST 1.1): 3 partial responses among 15 patients with measurable disease.
- Key Adverse Events:
 - Cytokine Release Syndrome (CRS): CRS was the most common adverse event, occurring in 90.7% of patients (all grades), with Grade 3 CRS in 25.6%. Management strategies such as dose priming and premedication were employed to mitigate this.

- Other common treatment-related adverse events included fatigue, vomiting, nausea, and pyrexia.

Experimental Protocols

VISION Trial (^{177}Lu -PSMA-617)

- Patient Population: Patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) who had previously received at least one androgen receptor pathway inhibitor and one or two taxane regimens.
- Treatment Regimen: Patients were randomized 2:1 to receive either ^{177}Lu -PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care (SoC), or SoC alone. SoC excluded chemotherapy, immunotherapy, and radium-223.
- Primary Endpoints: Radiographic progression-free survival and overall survival.

TheraP Trial (^{177}Lu -PSMA-617)

- Patient Population: Men with mCRPC progressing after docetaxel, with PSMA-positive disease confirmed by PET imaging.
- Treatment Regimen: Patients were randomized 1:1 to receive either ^{177}Lu -PSMA-617 (6.0-8.5 GBq intravenously every 6 weeks for up to six cycles) or cabazitaxel (20 mg/m² intravenously every 3 weeks for up to ten cycles).
- Primary Endpoint: PSA response rate ($\geq 50\%$ reduction).

SPLASH Trial (^{177}Lu -PNT2002)

- Patient Population: Patients with PSMA-expressing mCRPC who have progressed on an ARPI and were not eligible for or declined chemotherapy.
- Treatment Regimen: Randomized 2:1 to receive either ^{177}Lu -PNT2002 (6.8 GBq every 8 weeks for up to 4 cycles) or an alternative ARPI (abiraterone or enzalutamide).
- Primary Endpoint: Radiographic progression-free survival.

NCT04227275 (PSMA CAR-T)

- Patient Population: Patients with metastatic castration-resistant prostate cancer.
- Treatment Regimen: A 3+3 dose-escalation study of CART-PSMA-TGF β RDN cells administered following lymphodepleting chemotherapy (cyclophosphamide and fludarabine).
- Primary Objective: To determine the recommended phase 2 dose and schedule.

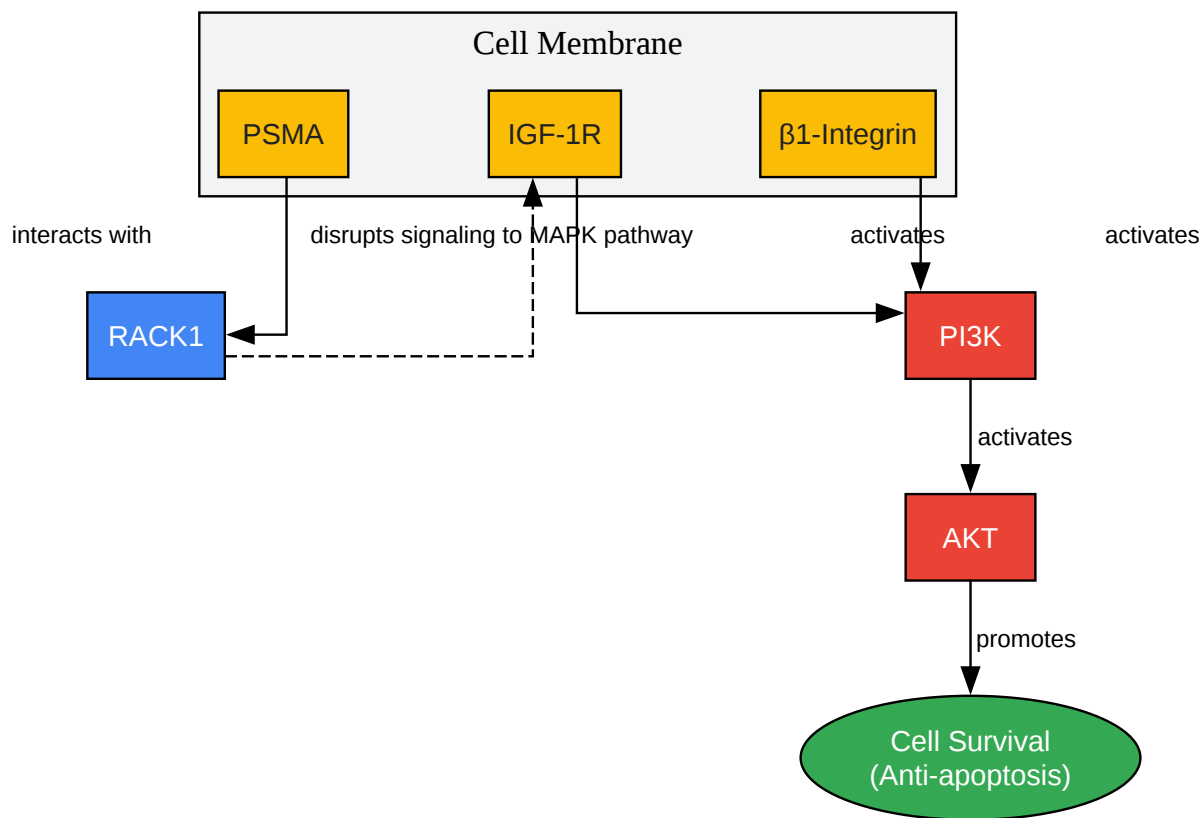
AMG 160 Phase I Trial

- Patient Population: Men with mCRPC refractory to a novel hormonal therapy and who have failed 1-2 taxane regimens.
- Treatment Regimen: AMG 160 administered as a short intravenous infusion every 2 weeks at escalating doses.
- Primary Objectives: To evaluate the safety and tolerability and determine the maximum tolerated dose or recommended phase 2 dose.

Signaling Pathways and Mechanisms of Action

PSMA Signaling in Prostate Cancer

PSMA expression is associated with the activation of the PI3K-AKT signaling pathway, which promotes cell survival. This is thought to occur through an interaction with the scaffolding protein RACK1, leading to a shift from the MAPK-ERK1/2 pathway to the PI3K-AKT pathway.

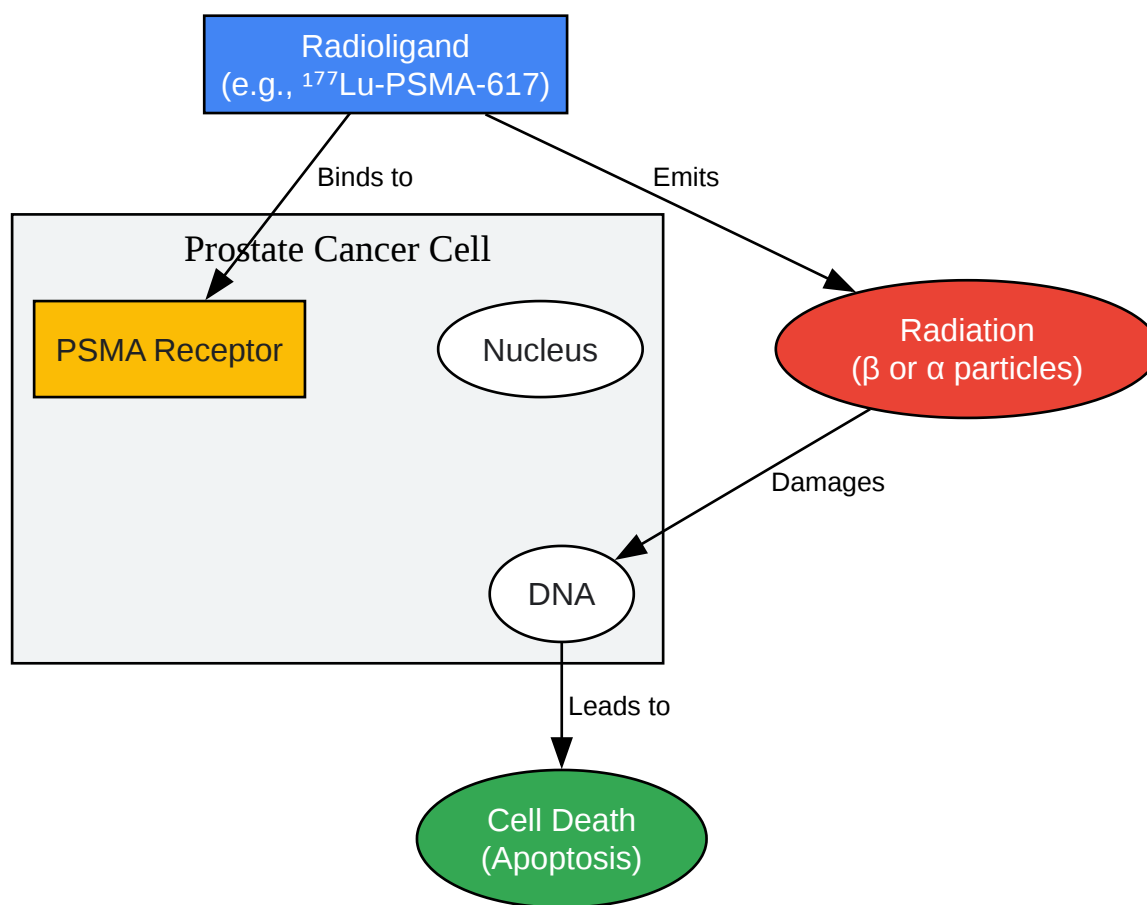


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PSMA signaling pathway promoting cell survival.

Mechanism of Action: Radioligand Therapy

PSMA-targeted radioligands bind to PSMA on the surface of prostate cancer cells. The attached radioisotope (e.g., ^{177}Lu or ^{225}Ac) then delivers localized radiation, causing DNA damage and subsequent cell death.

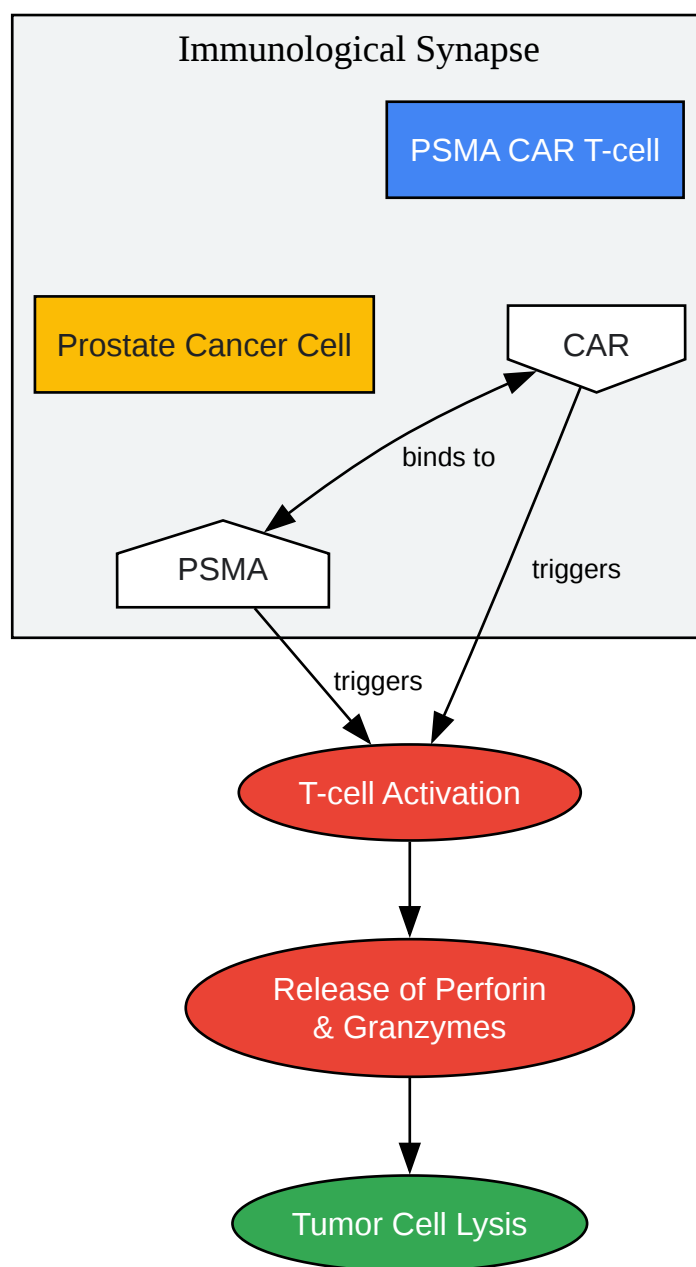


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Mechanism of action for PSMA-targeted radioligand therapy.

Mechanism of Action: PSMA CAR T-Cell Therapy

PSMA-specific CAR T-cells are engineered with a chimeric antigen receptor that recognizes PSMA. Upon binding to PSMA on a cancer cell, the CAR T-cell becomes activated, leading to the release of cytotoxic granules (perforin and granzymes) and cytokines, which kill the target cell.

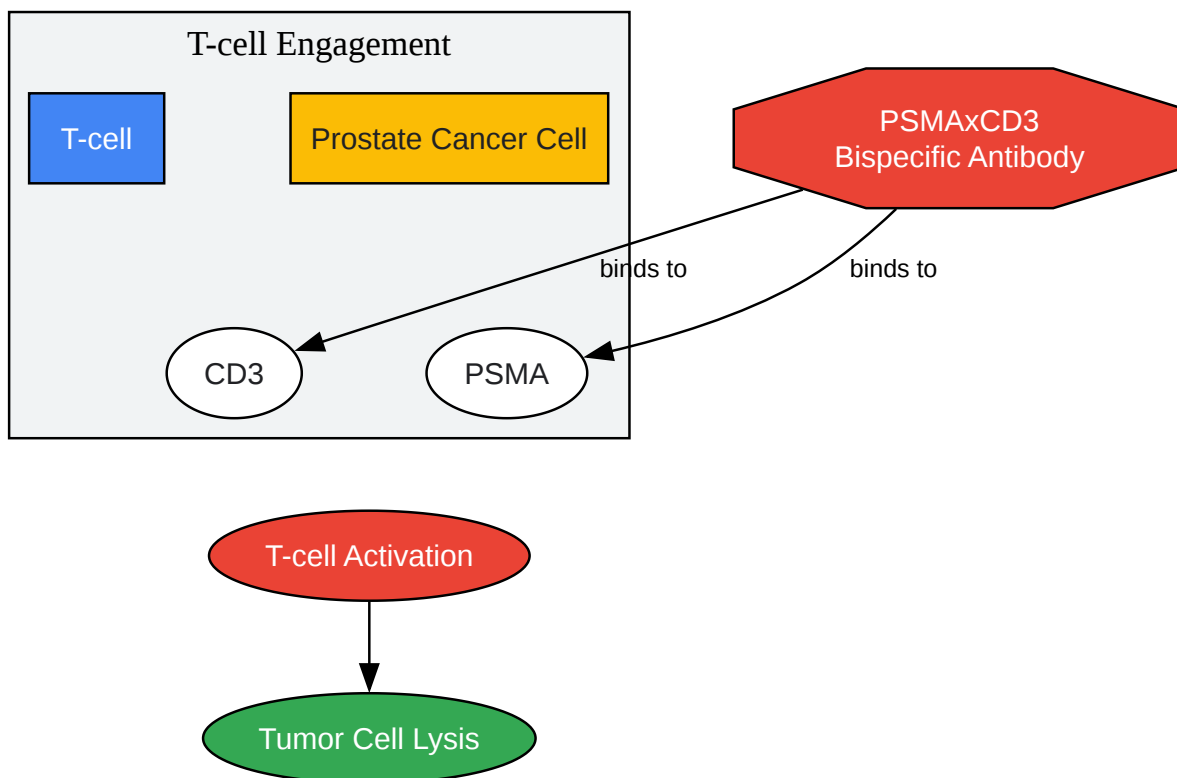


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Mechanism of action for PSMA-targeted CAR T-cell therapy.

Mechanism of Action: PSMAxCD3 Bispecific Antibody

These antibodies act as a bridge between a T-cell and a PSMA-expressing cancer cell. One arm of the antibody binds to PSMA, and the other arm binds to the CD3 receptor on the T-cell. This forced interaction activates the T-cell to kill the cancer cell.



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Mechanism of action for PSMAxCD3 bispecific antibodies.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Final overall survival and safety analyses of the phase III PSMAfore trial of [177Lu]Lu-PSMA-617 versus change of androgen receptor pathway inhibitor in taxane-naïve patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]

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